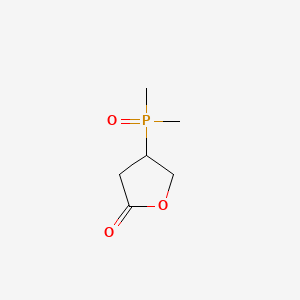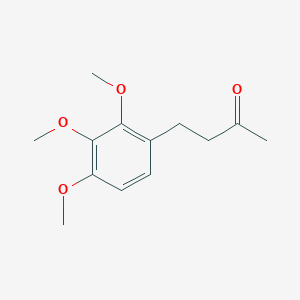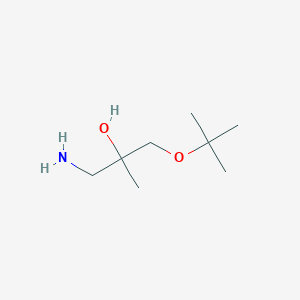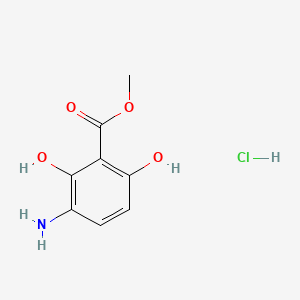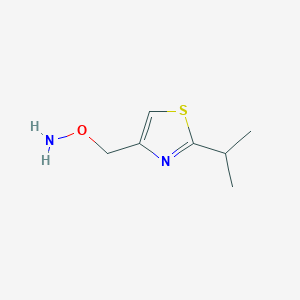
o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2OS and a molecular weight of 172.25 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s nitrogen and sulfur atoms play a crucial role in these reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, with reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine is used as a building block for synthesizing various thiazole derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: Thiazole derivatives, including this compound, exhibit significant biological activities. They are studied for their potential as antimicrobial, antifungal, and anticancer agents .
Medicine: In medicine, thiazole derivatives are explored for their therapeutic potential. Compounds containing thiazole moieties have shown promise in treating diseases such as cancer, Alzheimer’s, and diabetes .
Industry: Industrially, thiazole derivatives are used in the production of dyes, pigments, and rubber vulcanization agents. They also find applications in the development of sensors and liquid crystals .
Mechanism of Action
The mechanism of action of o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine involves interactions with molecular targets and pathways. The thiazole ring’s nitrogen and sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s hydroxylamine group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
2,4-Dinitrophenylhydroxylamine (DPH): Used as an electrophilic aminating agent.
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Known for its use in C-N bond formation reactions.
Hydroxylamine-O-sulfonic acid (HOSA): Utilized in various aminating reactions.
Uniqueness: o-((2-Isopropylthiazol-4-yl)methyl)hydroxylamine stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2OS |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
O-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H12N2OS/c1-5(2)7-9-6(3-10-8)4-11-7/h4-5H,3,8H2,1-2H3 |
InChI Key |
NUXIYJNFTBLVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


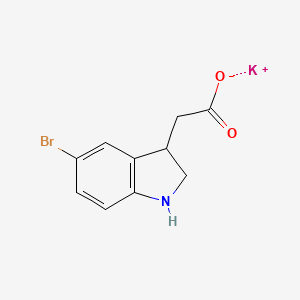


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
![2,3-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13593336.png)
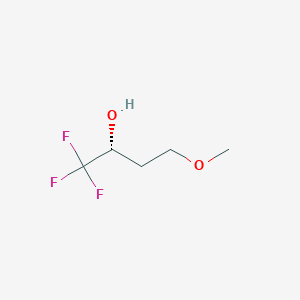
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)

